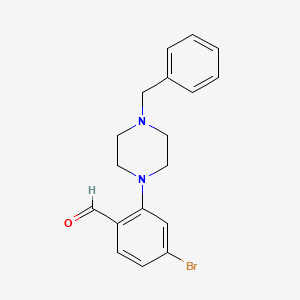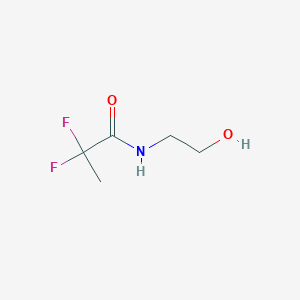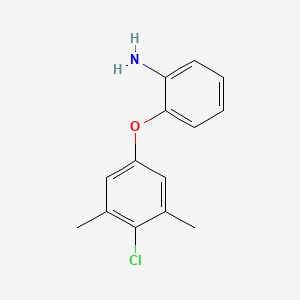
2,2',4-Trichlorobiphenyl
Overview
Description
2,2’,4-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C12H7Cl3. It is one of the many congeners of PCBs, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications due to their chemical stability and insulating properties but were later banned due to their toxic effects and environmental persistence .
Mechanism of Action
Target of Action
2,2’,4-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that the compound can disrupt the normal functioning of the estrogen receptor, which can lead to alterations in various downstream biochemical pathways .
Result of Action
The result of 2,2’,4-Trichlorobiphenyl’s action is the disruption of normal cellular functions. This is primarily due to its interaction with the Estrogen receptor and the subsequent alterations in gene transcription . The specific molecular and cellular effects can vary depending on the tissue and the specific genes affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4-Trichlorobiphenyl. For instance, PCBs were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . . This persistence in the environment can lead to ongoing exposure and potential health effects.
Biochemical Analysis
Biochemical Properties
2,2’,4-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, specifically CYP1A2, which mediates its partial dechlorination . The interaction between 2,2’,4-Trichlorobiphenyl and CYP1A2 leads to the formation of hydroxylated metabolites, such as 3-OH-CB15 . These interactions are crucial as they influence the compound’s toxicity and its persistence in biological systems.
Cellular Effects
2,2’,4-Trichlorobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,4-Trichlorobiphenyl can lead to oxidative stress and disrupt normal cellular functions . This compound can also affect the expression of genes involved in detoxification processes, further impacting cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of 2,2’,4-Trichlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . This binding can inhibit or activate various enzymatic pathways, resulting in changes in gene expression and cellular function. The hydroxylated metabolites of 2,2’,4-Trichlorobiphenyl can also interact with other biomolecules, further influencing its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4-Trichlorobiphenyl change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,2’,4-Trichlorobiphenyl can persist in biological systems for extended periods, leading to prolonged exposure and potential long-term health effects . The degradation products of 2,2’,4-Trichlorobiphenyl, such as hydroxylated metabolites, can also contribute to its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of 2,2’,4-Trichlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause minimal adverse effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where certain dosages result in noticeable changes in cellular function and overall health. High doses of 2,2’,4-Trichlorobiphenyl can cause severe toxic effects, including liver damage and disruption of endocrine function .
Metabolic Pathways
2,2’,4-Trichlorobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation, leading to the formation of metabolites such as 3-OH-CB15 . These metabolic pathways are crucial for the detoxification and elimination of 2,2’,4-Trichlorobiphenyl from biological systems. The interactions with enzymes and cofactors in these pathways can influence the compound’s overall toxicity and persistence.
Transport and Distribution
The transport and distribution of 2,2’,4-Trichlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature . This accumulation can lead to prolonged exposure and potential adverse effects on cellular function. The distribution of 2,2’,4-Trichlorobiphenyl within the body is influenced by its interactions with various biomolecules, affecting its localization and overall impact.
Subcellular Localization
2,2’,4-Trichlorobiphenyl’s subcellular localization is influenced by its hydrophobic nature and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . These interactions can affect the compound’s activity and function, leading to changes in cellular processes and overall health.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,4-Trichlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the substitution of hydrogen atoms on the biphenyl molecule with chlorine atoms. This reaction typically requires a catalyst such as ferric chloride (FeCl3) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 2,2’,4-Trichlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of chlorinating agents and catalysts in large reactors, ensuring precise control over reaction conditions to achieve the desired chlorination pattern .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4-Trichlorobiphenyl undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) in atmospheric conditions.
Reduction: Zero-valent iron (Fe^0) or palladium/iron (Pd/Fe) nanoparticles under anaerobic conditions.
Substitution: Various halogenating agents and catalysts under controlled conditions.
Major Products Formed:
Oxidation: Hydroxylated PCBs and other degradation products.
Reduction: Dechlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
Comparison with Similar Compounds
2,2’,4-Trichlorobiphenyl is one of many polychlorinated biphenyls (PCBs). Similar compounds include:
2,2’,5,5’-Tetrachlorobiphenyl (PCB 52): Another PCB congener with four chlorine atoms.
2,4,4’-Trichlorobiphenyl (PCB 28): A closely related congener with a different chlorine substitution pattern.
Uniqueness: 2,2’,4-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct properties make it a valuable compound for studying the behavior and impact of PCBs in various contexts .
Properties
IUPAC Name |
2,4-dichloro-1-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKYCYQDUUXNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073492 | |
| Record name | 2,2',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37680-66-3 | |
| Record name | 2,2',4-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4-Trichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA6CZ8O8B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the process of anaerobic microbial dechlorination of PCBs effectively reduce their biological activity, specifically focusing on 2,2',4-Trichlorobiphenyl as an example?
A: The research suggests that anaerobic microbial dechlorination, while transforming PCBs into less chlorinated forms, does not necessarily reduce their biological activity. [] This process often leads to the formation of ortho-substituted biphenyls, like this compound. The study demonstrated that this compound, along with others found in the dechlorination mixture, still stimulated insulin release from RINm5F cells, similar to the effects observed with non-dechlorinated Aroclors. [] This suggests that this compound, even with fewer chlorine atoms, retains significant biological activity and raises concerns about the effectiveness of bioremediation solely reliant on anaerobic dechlorination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)
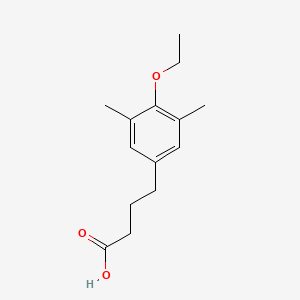
![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

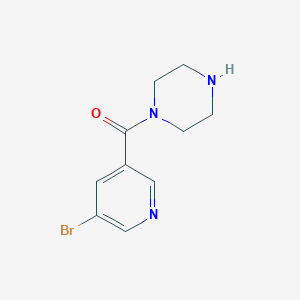
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
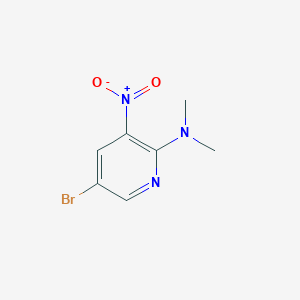
![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)
